Methyl 2-oxo-3-phenylpropanoate
Overview
Description
“Methyl 2-oxo-3-phenylpropanoate” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It is also known by other names such as “Benzenepropanoic acid, α-oxo-, methyl ester” and “Pyruvic acid, phenyl-, methyl ester” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure can be further analyzed using various spectroscopic methods.Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C10H10O3, an average mass of 178.185 Da, and a monoisotopic mass of 178.062988 Da .Scientific Research Applications
1. Synthesis in Pharmaceutical Applications
Methyl 2-oxo-3-phenylpropanoate has been utilized in the synthesis of key pharmaceutical components. For instance, it played a role in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in cancer treatment (Hamamoto et al., 2000). Additionally, it was used in the synthesis of modified side chains of taxol, showcasing its relevance in developing variations of existing therapeutic compounds (Davis & Reddy, 1994).
2. Development of Fluorescence Sensors
This compound has been integral in the development of fluorescence sensors, particularly for the detection of iron (III) ions. A study showed that derivatives of this compound acted as selective and sensitive sensors for micromolar detection of Fe3+ ions, which has implications for various analytical applications (Joshi et al., 2015).
3. Antimicrobial Applications
This compound has been used in the formation of compounds with antimicrobial properties. One study synthesized imines and thiazolidinones from 3-phenylpropane hydrazide, derived from methyl 3-phenylpropanoate, and found them potent in antibacterial and antifungal activities (Fuloria et al., 2009).
4. Advancements in Organic Chemistry
In organic chemistry, this compound has been utilized in various syntheses and chemical reactions. For example, it was involved in the study of asymmetric organocatalyzed annulations, contributing to advancements in the field of organic synthesis (Reitel et al., 2018). Another study used it in the synthesis of amino acid ester isocyanates, further demonstrating its versatility in chemical reactions (Tsai et al., 2003).
5. Biotechnological Enzyme Engineering
This compound has been instrumental in the field of biotechnology, particularly in enzyme engineering. One study focused on the structure-guided engineering of a ketoreductase from Chryseobacterium sp. for the asymmetric reduction of aryl ketoesters, including derivatives of this compound (Li et al., 2019).
6. Food Preservation Research
Research has also explored the use of derivatives of this compound in food preservation. A study investigated hydroxypyridinone derivatives containing the this compound moiety for their potential as shrimp preservatives, demonstrating its application in the food industry (Dai et al., 2016).
Properties
IUPAC Name |
methyl 2-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSFPBSWNREAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340190 | |
Record name | Methyl 2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-58-9 | |
Record name | Methyl 2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.